molecular formula C10H10BrN B2956807 2-Bromo-4-phenylbutanenitrile CAS No. 147288-34-4

2-Bromo-4-phenylbutanenitrile

Cat. No. B2956807
M. Wt: 224.101
InChI Key: HSUPLFJIPJPDEH-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylbutanenitrile is a chemical compound with the molecular formula C10H10BrN . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-phenylbutanenitrile consists of a phenyl group attached to a four-carbon chain, with a bromine atom and a nitrile group attached to the carbon atoms .

Scientific Research Applications

Synthesis Intermediates

2-Bromo-4-phenylbutanenitrile serves as a key intermediate in various synthesis processes. For instance, it plays a crucial role in the synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutanenitrile, which are important intermediates for trimebutine production. These compounds were synthesized with total yields of 51% and 59.4%, respectively, and their structures were confirmed using 1H-NMR and ESI-MS techniques (Chen Jia-run, 2009).

Electronic and Non-Linear Optical Properties

In a study, derivatives of 2-bromo-4-phenylbutanenitrile were synthesized and analyzed for their electronic and non-linear optical properties. This involved frontier molecular orbital analysis, molecular electrostatic potential studies, and examination of their reactivity (Usman Nazeer et al., 2020).

Chemical Transformations

Oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles is another significant transformation of related compounds. This method allows the preparation of complex structures through nucleophilic intramolecular cyclization, improving yields and expanding reaction scope (N. A. Aksenov et al., 2022).

Fluorescent Probes

2-Bromo-4-phenylbutanenitrile derivatives have been used in designing fluorescent probes. For example, a study described the synthesis of a ratiometric fluorescent probe for N2H4 detection, highlighting its low cytotoxicity, large Stokes shift, and low detection limit, demonstrating its applicability in environmental water systems and biological imaging (Meiqing Zhu et al., 2019).

Chemical Behavior and Kinetics

The chemical behavior and kinetics of substituted 4-chloro-N-phenylbutanamides were studied, showing the substrate undergoes ring closure to yield substituted 1-phenylpyrrolidin-2-ones. This study provided insights into the dissociation constants and cyclization rate constants in various mediums (M. Sedlák et al., 2002).

Separation of Haloalkane Isomers

In research on separating haloalkane isomers, 2-Bromo-4-phenylbutanenitrile related compounds were used to demonstrate high selectivity in adsorptive processes. This study provided valuable insights for distillation-free strategies in isomer separation, critical in fundamental research and industrial applications (Jiarui Wu et al., 2022).

properties

IUPAC Name

2-bromo-4-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPLFJIPJPDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-phenylbutanenitrile

CAS RN

147288-34-4
Record name 2-bromo-4-phenylbutanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
NT Kadunce, SE Reisman - Journal of the American Chemical …, 2015 - ACS Publications
… A study of additional reaction parameters revealed that (1) use of Zn 0 instead of Mn 0 provides the product in lower yield and ee (entry 12), and (2) 2-bromo-4-phenylbutanenitrile (5) …
Number of citations: 199 pubs.acs.org
KW Shimkin - 2017 - search.proquest.com
The synthesis of nitrogen-containing organic compounds is of the utmost importance to organic chemistry. For this reason, new methods for the construction of these frameworks are …
Number of citations: 3 search.proquest.com
L Zhang - depositonce.tu-berlin.de
The first part focuses on the development of catalytic asymmetric silyl addition reactions. These reactions are promoted by the combination of a copper (I) catalyst and a chiral bidentate …
Number of citations: 2 depositonce.tu-berlin.de
L Zhang, I Fleischer - 2021 - search.proquest.com
Die vorliegende Dissertation beschäftigt sich mit der Entwicklung von übergangsmetall-katalysierten asymmetrischen Silyladditionen und C–Si-Kreuzkupplungen für die Synthese von …
Number of citations: 2 search.proquest.com

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